molecular formula C14H14O2 B175631 Dihydropinosylvin CAS No. 14531-52-3

Dihydropinosylvin

Cat. No.: B175631
CAS No.: 14531-52-3
M. Wt: 214.26 g/mol
InChI Key: LDBYHULIXFIJAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydropinosylvin can be synthesized through chemical synthesis and microbial fermentation. One common synthetic route involves the use of 3,5-dimethoxybenzaldehyde as a starting material . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound often relies on chemical synthesis due to its efficiency. this method can be more polluting to the environment . Microbial fermentation is an alternative method that is more environmentally friendly but may require more complex setups and longer reaction times .

Chemical Reactions Analysis

Types of Reactions

Dihydropinosylvin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the this compound molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols or alkanes.

Mechanism of Action

Dihydropinosylvin exerts its effects primarily through its role as a tyrosinase inhibitor. Tyrosinase is an enzyme that catalyzes the oxidation of phenols, such as tyrosine, and is widespread in plants and animals . By inhibiting tyrosinase, this compound can interfere with the production of melanin and other phenolic compounds . This mechanism is particularly relevant in its applications in medicine and cosmetics.

Properties

IUPAC Name

5-(2-phenylethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBYHULIXFIJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331915
Record name Dihydropinosylvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14531-52-3
Record name Dihydropinosylvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14531-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydropinosylvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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